molecular formula C28H41N3O2 B064782 4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide CAS No. 159860-31-8

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Cat. No.: B064782
CAS No.: 159860-31-8
M. Wt: 451.6 g/mol
InChI Key: SIGUESLDUAWFPE-UMTXDNHDSA-N
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Description

SNC 121 (hydrochloride) is a highly selective, non-peptide delta opioid receptor agonist. It is a saturated analog of the potent, selective delta opioid receptor agonist SNC 80. SNC 121 (hydrochloride) has a similar binding profile to its parent compound, SNC 80, and is known for its ability to inhibit pattern-electroretinogram loss in hypertensive eyes and p38 MAP kinase activation in astrocytes .

Scientific Research Applications

SNC 121 (hydrochloride) has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNC 121 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the desired functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of SNC 121 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

SNC 121 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

SNC 121 (hydrochloride) exerts its effects by selectively binding to delta opioid receptors, which are G-protein-coupled receptors involved in modulating pain and other physiological processes. Upon binding, SNC 121 (hydrochloride) activates intracellular signaling pathways, leading to the inhibition of p38 MAP kinase activation and other downstream effects. This results in neuroprotection and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    SNC 80: The parent compound of SNC 121 (hydrochloride), known for its potent delta opioid receptor agonist activity.

    DPDPE: Another selective delta opioid receptor agonist with similar pharmacological properties.

    DSLET: A synthetic peptide with high affinity for delta opioid receptors.

Uniqueness

SNC 121 (hydrochloride) is unique due to its high selectivity and non-peptide structure, which allows for better stability and bioavailability compared to peptide-based agonists. Its ability to inhibit specific signaling pathways, such as p38 MAP kinase, also distinguishes it from other delta opioid receptor agonists .

Properties

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUESLDUAWFPE-UMTXDNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936185
Record name 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159860-31-8
Record name Snc 121
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159860318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 4
Reactant of Route 4
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 5
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Reactant of Route 6
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

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